molecular formula C7H6O2<br>C7H6O2<br>C6H5COOH<br>C6H5COOH B039484 Hydron;benzoate CAS No. 117500-35-3

Hydron;benzoate

Cat. No.: B039484
CAS No.: 117500-35-3
M. Wt: 122.12 g/mol
InChI Key: WPYMKLBDIGXBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, also known as benzoate or E210, belongs to the class of organic compounds known as benzoic acids. These are organic Compounds containing a benzene ring which bears at least one carboxyl group. Benzoic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Benzoic acid has been found throughout most human tissues, and has also been detected in most biofluids, including saliva, feces, urine, and sweat. Within the cell, benzoic acid is primarily located in the cytoplasm and endoplasmic reticulum. Benzoic acid exists in all eukaryotes, ranging from yeast to humans. Benzoic acid is also a parent compound for other transformation products, including but not limited to, 4-(2-carboxyphenyl)-2-oxobut-3-enoic acid, 4-hydroxy-3-octaprenylbenzoic acid, and hydroxybenzoic acid. Benzoic acid is a potentially toxic compound.
Benzoic acid appears as a white crystalline solid. Slightly soluble in water. The primary hazard is the potential for environmental damage if released. Immediate steps should be taken to limit spread to the environment. Used to make other chemicals, as a food preservative, and for other uses.
Benzoic acid is a compound comprising a benzene ring core carrying a carboxylic acid substituent. It has a role as an antimicrobial food preservative, an EC 3.1.1.3 (triacylglycerol lipase) inhibitor, an EC 1.13.11.33 (arachidonate 15-lipoxygenase) inhibitor, a plant metabolite, a human xenobiotic metabolite, an algal metabolite and a drug allergen. It is a conjugate acid of a benzoate.

Scientific Research Applications

  • Solubilization and Analysis of Pharmaceuticals : Sodium benzoate, a hydrotropic agent, has been used to enhance the solubility of poorly water-soluble drugs like frusemide, facilitating their analysis. This method is described as novel, safe, accurate, and cost-effective for analyzing drugs in their basic form and tablets (Maheshwari, 2005).

  • Plant Metabolism and Glycosylation Reactions : Research on Arabidopsis glycosyltransferases revealed their activity towards benzoates, crucial in the formation of glucose esters with various metabolites. This study provides insight into the biotransformation reactions in plants and aids in understanding benzoate metabolism (Lim et al., 2002).

  • Enhanced Solubility and Mass Transfer in Aqueous Solutions : Studies on benzyl benzoate and methyl benzoate have shown that the solubility and mass transfer coefficient of these compounds in water can be significantly enhanced using hydrotropes like sodium benzoate. This research has implications for industrial applications where solubility enhancement is required (Meyyappan & Gandhi, 2005; Morais, 2013).

  • Fluorescent Chemosensors for Metal Ions : 8-Hydroxyquinoline benzoates have been developed as fluorescent chemosensors for transition metal ions like Hg2+ and Cu2+. This discovery is significant for sensitive detection of these ions (Zhang et al., 2005).

  • Drug Delivery Systems : Studies on drug-polymer interactions have explored the effect of benzoates on thermoresponsive poly(N-isopropylacrylamide) drug delivery systems, highlighting the role of these interactions in influencing drug release rates (Coughlan & Corrigan, 2006).

  • Synthesis of Natural Products with Anti-Tumor Properties : The total synthesis of (S)-2,4-dihydroxy-1-butyl (4-hydroxy) benzoate, a compound with anti-tumor properties, has been achieved. This synthesis is a significant contribution to the field of medicinal chemistry (Seagren et al., 2009).

Properties

IUPAC Name

hydron;benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYMKLBDIGXBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].C1=CC=C(C=C1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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